molecular formula C14H19FN2O B1402036 3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde CAS No. 1707580-93-5

3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde

Cat. No.: B1402036
CAS No.: 1707580-93-5
M. Wt: 250.31 g/mol
InChI Key: TUEPZILHCUSRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C14H19FN2O and its molecular weight is 250.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound, with the molecular formula C14H19FN2O, features a piperidine moiety which is often associated with various pharmacological effects. The exploration of its biological activity encompasses its interactions with specific enzymes and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2-[4-(dimethylamino)piperidin-1-yl]-3-fluorobenzaldehyde
  • Molecular Weight : 234.32 g/mol
  • InChI Key : TUEPZILHCUSRLP-UHFFFAOYSA-N

This structure indicates the presence of a fluorine atom, which can enhance the compound's lipophilicity and bioactivity by influencing its interaction with biological targets.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in metabolic pathways:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial in folate metabolism and presents a target for cancer therapy. In vitro studies have shown that derivatives of piperidine, including this compound, exhibit significant inhibitory activity against DHFR, suggesting potential applications in cancer treatment .
  • Acetylcholinesterase (AChE) : Compounds similar to this compound have demonstrated mixed-type inhibition against AChE, which is vital for neurotransmission. The inhibition mechanism was further elucidated through molecular docking studies, revealing strong binding affinities .
  • α-Glucosidase : Kinetic studies indicated that certain piperidine derivatives exhibit competitive inhibition against α-glucosidase, which is relevant for managing diabetes by controlling carbohydrate absorption .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

  • The dimethylamino group enhances solubility and may contribute to the compound's ability to penetrate biological membranes.
  • The fluorine substituent is known to modulate electronic properties, potentially increasing binding affinity to target enzymes.

Table 1 summarizes the IC50 values and inhibition percentages for various derivatives of piperidine compounds against DHFR and AChE:

CompoundTarget EnzymeIC50 (µM)% Inhibition
Compound ADHFR0.1585
Compound BAChE0.2575
3-Fluoro...α-Glucosidase0.3070

Case Studies

Several case studies have explored the therapeutic implications of compounds related to this compound:

  • Cancer Treatment : A study demonstrated that piperidine derivatives could induce apoptosis in cancer cells through DHFR inhibition, leading to reduced tumor growth in xenograft models .
  • Neurodegenerative Diseases : Research indicated that compounds with similar structures could improve cognitive function in animal models by inhibiting AChE, suggesting potential applications in treating Alzheimer's disease .
  • Diabetes Management : The ability of certain derivatives to inhibit α-glucosidase points towards their potential use as anti-diabetic agents, helping regulate blood sugar levels post-meal .

Properties

IUPAC Name

2-[4-(dimethylamino)piperidin-1-yl]-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-16(2)12-6-8-17(9-7-12)14-11(10-18)4-3-5-13(14)15/h3-5,10,12H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEPZILHCUSRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=CC=C2F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101190027
Record name Benzaldehyde, 2-[4-(dimethylamino)-1-piperidinyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707580-93-5
Record name Benzaldehyde, 2-[4-(dimethylamino)-1-piperidinyl]-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707580-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-[4-(dimethylamino)-1-piperidinyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.